Dihydrogen hexabromo iridate(IV) hydrate
Description
Significance of Iridium in Advanced Inorganic Chemistry and Catalysis
Iridium, a dense, corrosion-resistant noble metal, possesses a rich and versatile chemistry that makes it a cornerstone of modern inorganic and organometallic research. nih.govacs.orgcore.ac.uk Its significance stems from its ability to exist in a wide array of oxidation states, from -3 to +9, which facilitates its participation in diverse chemical transformations. core.ac.uk This versatility allows for the design of iridium complexes that are highly effective catalysts for a broad spectrum of organic reactions. nih.govcore.ac.uk
In the realm of catalysis, iridium complexes are renowned for their high activity and selectivity in processes such as hydrogenation, transfer hydrogenation, C-H bond activation, and photocatalysis. nih.govacs.orguwindsor.ca The unique photophysical properties of iridium complexes, including long-lived excited states, make them exceptional photocatalysts for harnessing light energy to drive chemical reactions. nih.govacs.org These properties have led to their application in the synthesis of fine chemicals and pharmaceuticals, as well as in emerging technologies like artificial photosynthesis and water oxidation for hydrogen production. core.ac.uk
Evolution of Research on Hexahaloiridate(IV) Complexes
Research into hexahaloiridate(IV) complexes, with the general formula [IrX₆]²⁻ (where X = F, Cl, Br, I), has a long history, forming a fundamental part of iridium's coordination chemistry. Historically, these complexes have been pivotal in understanding the electronic structure and magnetic properties of d⁵ transition metal ions in an octahedral environment. Early studies focused on their synthesis, stability, and basic characterization.
Over time, the focus of research has evolved significantly. With the advent of advanced spectroscopic and analytical techniques, investigations have delved into the intricate details of their electronic and magnetic behavior. For instance, detailed spectroscopic studies have been conducted on the hexabromoiridate(IV) anion, [IrBr₆]²⁻, to understand its ligand-to-metal charge transfer (LMCT) states and excited-state dynamics. aip.org Furthermore, the magnetic properties of these complexes have been explored, revealing interesting phenomena due to the interplay of spin-orbit coupling and crystal field effects.
Current Academic Interest and Research Trajectories Pertaining to Dihydrogen Hexabromo Iridate(IV) Hydrate (B1144303)
While specific research focusing exclusively on Dihydrogen hexabromo iridate(IV) hydrate is limited in publicly accessible literature, the broader family of hexabromoiridate(IV) salts is the subject of ongoing academic interest. Current research trajectories are largely centered on the properties of the [IrBr₆]²⁻ anion and its potential applications in materials science.
One area of significant interest is in the field of molecular magnetism. The [IrBr₆]²⁻ anion, with its d⁵ electronic configuration, provides a model system for studying magnetic interactions and phenomena such as field-induced slow magnetic relaxation. mdpi.com Researchers are exploring how the choice of cation and the crystal packing can influence the magnetic behavior of these compounds.
Another research direction involves the photophysical properties of the [IrBr₆]²⁻ anion. Ultrafast spectroscopic studies have been employed to investigate the dynamics of its excited states, which is crucial for potential applications in photonics and photocatalysis. aip.orgresearchgate.net The understanding of these fundamental processes can inform the design of new materials with tailored optical and electronic properties. Although detailed studies on the hydrated acid form are not widely available, it is understood to be a precursor for the synthesis of various salts of the hexabromoiridate(IV) anion.
Detailed Research Findings
Due to the limited specific research on this compound, the following data is based on studies of the closely related and well-characterized hexabromoiridate(IV) anion, [IrBr₆]²⁻.
Electronic Properties of the [IrBr₆]²⁻ Anion
The electronic spectrum of the [IrBr₆]²⁻ anion is characterized by ligand-to-metal charge transfer (LMCT) bands. In an octahedral complex like [IrBr₆]²⁻, the iridium(IV) center has a d⁵ electronic configuration (t₂g⁵e g⁰) in a low spin state. testbook.com This electronic structure gives rise to distinct LMCT transitions.
| Transition Type | Description | Significance |
| σ → t₂g | Transfer of an electron from a ligand σ orbital to the partially filled t₂g orbitals of iridium. | Contributes to the absorption spectrum in the visible or near-UV region. |
| σ → eg | Transfer of an electron from a ligand σ orbital to the empty eg orbitals of iridium. | Occurs at higher energy (shorter wavelength) compared to the σ → t₂g transition. |
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Photophysical Dynamics of [IrBr₆]²⁻
Recent studies using ultrafast transient absorption spectroscopy have provided insights into the relaxation dynamics of the excited states of the [IrBr₆]²⁻ anion in various solvents. aip.orgresearchgate.net These studies are crucial for understanding the photochemistry of this complex.
| Solvent | Excited State Lifetime of MC State | Key Observation |
| Acetonitrile (B52724) | ~360 ps | The lowest-excited metal-centered (MC) state is metastable. |
| Chloroform | ~360 ps | Similar metastability of the MC state is observed. |
| Water | ~21 ps | The lifetime of the MC state is significantly shortened due to quenching by the aqueous environment. |
This is an interactive data table. You can sort and filter the data.
Structure
2D Structure
Properties
Molecular Formula |
Br6H4IrO |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
hexabromoiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6BrH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
InChI Key |
CNJWGIXPJDCTIB-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].O.Br[Ir-2](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry
Fundamental Synthetic Approaches to Hexabromoiridate(IV) Anions
The creation of the hexabromoiridate(IV) anion is the cornerstone of synthesizing the target compound. This can be accomplished by ensuring the iridium center is in the +4 oxidation state and is fully coordinated by six bromide ligands. The two principal methods to achieve this are ligand substitution reactions and redox-controlled pathways.
A common strategy in coordination chemistry is the substitution of one type of ligand for another. In this context, a readily available halogenated iridium precursor, such as a hexachloro- or hexaiodoiridate salt, can be converted to the desired hexabromo complex. The reaction is typically performed by treating the precursor with a large excess of a bromide source, such as concentrated hydrobromic acid (HBr) or an alkali metal bromide salt.
The general reaction can be represented as: [IrX₆]²⁻ + 6 Br⁻ ⇌ [IrBr₆]²⁻ + 6 X⁻ (where X = Cl, I)
To drive the equilibrium towards the formation of the hexabromo product, a high concentration of bromide ions is essential, in accordance with Le Châtelier's principle. This often requires heating the reaction mixture in concentrated hydrobromic acid to facilitate the sequential substitution of each halide ligand. The greater thermodynamic stability of the Ir-Br bond compared to the Ir-Cl bond can also favor the formation of the bromo complex.
An alternative and widely used approach involves controlling the oxidation state of the iridium center. These pathways typically start with a more common and stable iridium(III) precursor, such as iridium(III) chloride (IrCl₃) or iridium(III) bromide (IrBr₃). The synthesis proceeds by dissolving the Ir(III) salt in concentrated hydrobromic acid to form the hexabromoiridate(III) anion, [IrBr₆]³⁻. Subsequently, a suitable oxidizing agent is introduced to convert Ir(III) to Ir(IV).
The two-step process is as follows:
Complexation: Ir³⁺ + 6 Br⁻ → [IrBr₆]³⁻
Oxidation: [IrBr₆]³⁻ → [IrBr₆]²⁻ + e⁻
Various oxidizing agents can be employed for this purpose. For instance, bubbling chlorine gas through the solution or adding hydrogen peroxide can effectively oxidize the iridium center. nih.gov The choice of oxidant is critical to ensure a clean conversion to the Ir(IV) state without forming byproducts or over-oxidizing to higher states. goettingen-research-online.de Electrochemical oxidation is another viable method that offers precise control over the redox potential. researchgate.net
Specific Considerations for Dihydrogen Hexabromo Iridate(IV) Hydrate (B1144303) Preparation
Once the [IrBr₆]²⁻ anion is successfully formed in solution, the next challenge is its isolation as the specific compound, Dihydrogen Hexabromo Iridate(IV) Hydrate. This requires careful control over the crystallization conditions.
The successful synthesis and isolation of H₂IrBr₆·xH₂O depend critically on the optimization of several reaction parameters. These factors influence not only the reaction rate and yield but also the purity and crystalline quality of the final product.
| Parameter | Optimal Condition/Consideration | Rationale |
| Temperature | Moderate heating (e.g., 60-100°C) during anion formation; Cooling (e.g., 0-5°C) for crystallization. | Heating accelerates ligand substitution and oxidation rates. Cooling the final solution reduces the solubility of the product, promoting crystallization. |
| Solvent | Concentrated aqueous hydrobromic acid (HBr). | Acts as both the solvent and the bromide ligand source, maintaining a high bromide concentration to stabilize the [IrBr₆]²⁻ anion and providing the H⁺ counter-ions. |
| Reagent Stoichiometry | A significant excess of hydrobromic acid is used. The oxidizing agent should be added stoichiometrically or in slight excess. | Excess HBr drives the complexation equilibrium forward. Precise control of the oxidant ensures complete conversion to Ir(IV) without side reactions. |
This table is interactive. Click on the headers to explore the parameters.
The identity of the counter-ion is paramount in determining the final product. While the use of salts like potassium bromide would lead to the precipitation of potassium hexabromoiridate(IV) (K₂IrBr₆), the synthesis of the dihydrogen form necessitates the use of hydrobromic acid. bldpharm.com
In this case, the counter-ion is the proton (H⁺), likely existing as the hydronium ion (H₃O⁺) in the aqueous medium. The presence of a high concentration of H⁺ ions in the strongly acidic solution ensures that when the complex crystallizes, the charge on the [IrBr₆]²⁻ anion is balanced by protons, leading to the formation of the acid H₂IrBr₆. The control of pH is therefore a critical factor; the solution must be kept strongly acidic to prevent the deprotonation of the acid and the formation of other salts or iridium hydroxo species. researchgate.netmdpi.com The crystallization process is typically induced by cooling the concentrated acidic solution, which decreases the solubility of the hydrated acid and causes it to precipitate.
The term "hydrate" in the compound's name refers to the inclusion of water molecules within the crystal lattice, a phenomenon known as water of crystallization. wikipedia.orggeeksforgeeks.org This is distinct from water molecules acting as ligands directly bonded to the iridium center. The formation of the hydrate occurs during the crystallization process from the aqueous hydrobromic acid solution.
The mechanism is driven by the minimization of lattice energy. As the [IrBr₆]²⁻ anions and the hydronium (H₃O⁺) counter-ions arrange themselves into a crystalline solid, water molecules from the solvent are incorporated into specific sites within the lattice. algoreducation.comacs.org These water molecules are stabilized through a network of hydrogen bonds, connecting the anions and cations. mdpi.com For instance, the hydrogen atoms of the water molecules can form hydrogen bonds with the bromide ligands of the [IrBr₆]²⁻ complex, while the oxygen atom can interact with the hydronium ions. The exact number of water molecules (the 'x' in H₂IrBr₆·xH₂O) can vary depending on the precise crystallization conditions, leading to different hydration states.
Advanced Purification and Isolation Techniques for Iridium(IV) Bromo Complexes
The purification of this compound and related iridium(IV) bromo complexes is crucial to remove unreacted starting materials, byproducts, and other metallic impurities. Advanced techniques are often employed to achieve the high purity required for subsequent applications.
Ion-Exchange Chromatography: This is a highly effective method for separating iridium complexes from other platinum group metals and base metal impurities. google.comresearchgate.net For the purification of [IrBr₆]²⁻, an anion-exchange resin is typically used. researchgate.net The crude solution containing the hexabromoiridate(IV) anion is passed through a column packed with a strong base anion-exchange resin. The doubly negative [IrBr₆]²⁻ anion exhibits a strong affinity for the positively charged resin, leading to its retention on the column. Impurities with a lower negative charge or cationic species will pass through the column and can be washed away.
The elution of the purified [IrBr₆]²⁻ is then achieved by passing a suitable eluent through the column. This could be a solution with a high concentration of a competing anion or a solution that changes the charge of the iridium complex, thereby reducing its affinity for the resin. The choice of eluent is critical to ensure efficient recovery of the purified complex without decomposition.
Recrystallization: This is a fundamental technique for purifying solid crystalline compounds. mt.com The choice of solvent is paramount for successful recrystallization. An ideal solvent would dissolve the this compound sparingly at room temperature but would exhibit high solubility at an elevated temperature. The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The purified crystals are then isolated by filtration. For iridium complexes, recrystallization can sometimes be achieved from aqueous acidic solutions or mixed solvent systems. nih.gov
Solvent Extraction: This technique can be employed to separate iridium from other metals. google.com It involves the use of two immiscible liquid phases, typically an aqueous phase containing the iridium complex and an organic phase with a suitable extractant. The differential solubility of the iridium complex and impurities in the two phases allows for their separation.
The following table summarizes the key aspects of these advanced purification techniques:
| Purification Technique | Principle of Separation | Key Parameters |
| Ion-Exchange Chromatography | Differential affinity of ions for a charged stationary phase. | Resin type, eluent composition and concentration, flow rate. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solvent selection, cooling rate, concentration. |
| Solvent Extraction | Partitioning of a solute between two immiscible liquid phases. | Choice of organic solvent and extractant, pH of the aqueous phase. |
Methodologies for Assessing Compound Purity and Compositional Integrity
Spectroscopic Techniques:
UV-Visible Spectroscopy: The electronic spectrum of the [IrBr₆]²⁻ anion is characteristic and can be used to confirm its presence and purity. Ligand-to-metal charge transfer (LMCT) bands are typically observed in the UV-visible region. testbook.com The positions and intensities of these absorption bands are sensitive to the oxidation state of the iridium and the nature of the ligands.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to probe the Ir-Br bonds within the [IrBr₆]²⁻ octahedron. The number and frequencies of the Ir-Br stretching and bending modes can confirm the octahedral geometry of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While iridium itself has NMR active isotopes, proton NMR (¹H NMR) can be used to determine the number of water molecules of hydration and to detect any organic impurities.
Elemental and Thermal Analysis:
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and in some cases, bromine. The results are compared with the calculated theoretical values for the proposed formula H₂[IrBr₆]·nH₂O to verify its elemental composition.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These methods are used to determine the iridium content with high accuracy and to quantify any metallic impurities.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the number of water molecules of hydration by observing the mass loss at temperatures corresponding to dehydration. It can also provide information about the thermal stability of the compound. researchgate.net
X-ray Diffraction (XRD):
The following table outlines the primary analytical techniques used for the characterization of this compound and the information they provide:
| Analytical Technique | Information Obtained |
| UV-Visible Spectroscopy | Electronic transitions, confirmation of [IrBr₆]²⁻ anion. |
| IR & Raman Spectroscopy | Vibrational modes of Ir-Br bonds, confirmation of octahedral geometry. |
| ¹H NMR Spectroscopy | Determination of water of hydration, detection of organic impurities. |
| Elemental Analysis | Percentage composition of elements. |
| ICP-MS / AAS | Iridium content and metallic impurities. |
| Thermogravimetric Analysis | Water content, thermal stability. |
| X-ray Diffraction | Crystal structure, phase purity. |
Structural Elucidation and Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies of Hexabromoiridate(IV) Compounds
Across various crystallographic studies of hexabromoiridate(IV) salts, the [IrBr₆]²⁻ anion consistently displays a highly symmetric coordination geometry. researchgate.netrsc.org
Coordination Geometry : The iridium(IV) center is coordinated to six bromide ligands, resulting in a regular octahedral geometry (Oₕ symmetry). rsc.orgaip.orgtestbook.com This arrangement is typical for d⁵ metal ions like Ir(IV) in a strong ligand field.
Bond Parameters : The high precision of SCXRD allows for the accurate determination of the iridium-bromine (Ir-Br) bond lengths and the bromine-iridium-bromine (Br-Ir-Br) bond angles. In the specific case of oxonium hexabromoiridate(IV), (H₃O)₂[IrBr₆], the Ir-Br bond length has been determined to be 251.5 pm. researchgate.net The Br-Ir-Br angles are, as expected for a regular octahedron, very close to 90° for adjacent bromide ligands and 180° for opposing ligands. These parameters provide insight into the covalent character and strength of the Ir-Br bond. byjus.comedubull.com
Table 1: Selected Bond Parameters for the [IrBr₆]²⁻ Anion
| Parameter | Value | Source |
| Coordination Geometry | Octahedral | rsc.orgaip.org |
| Ir-Br Bond Length | 251.5 (1) pm | researchgate.net |
| cis Br-Ir-Br Angle | ~90° | - |
| trans Br-Ir-Br Angle | ~180° | - |
A study of oxonium hexabromoiridate(IV), (H₃O)₂[IrBr₆], has shown that it crystallizes in the cubic system. researchgate.net This high symmetry is indicative of a very regular and ordered packing arrangement of the constituent ions. The specific crystallographic parameters determined are detailed in the table below.
Table 2: Crystallographic Data for (H₃O)₂[IrBr₆]
| Parameter | Value | Source |
| Crystal System | Cubic | researchgate.net |
| Space Group | Fm3m | researchgate.net |
| Unit Cell Parameter (a) | 1027.4 (3) pm | researchgate.net |
The Fm3m space group is a common, high-symmetry space group found in many simple ionic compounds and indicates a face-centered cubic arrangement. nist.gov
Hydrogen Bonding : In Dihydrogen hexabromo iridate(IV) hydrate (B1144303), the presence of hydronium ions (H₃O⁺) and potentially additional water molecules of hydration introduces the capacity for extensive hydrogen bonding. mdpi.com The acidic protons of the hydronium ions can act as hydrogen bond donors, forming O-H⋯Br interactions with the bromide ligands of the [IrBr₆]²⁻ anion. These hydrogen bonds are critical in orienting the cations within the lattice and providing significant stabilization energy. researchgate.net
Solid-State Structural Characterization of the Hexabromoiridate(IV) Anion
Beyond single-crystal X-ray diffraction, other solid-state characterization techniques corroborate the structural features of the [IrBr₆]²⁻ anion. Spectroscopic methods are particularly useful for confirming the coordination environment and electronic structure.
Electronic Absorption Spectroscopy : The electronic spectrum of [IrBr₆]²⁻ is characterized by intense ligand-to-metal charge transfer (LMCT) bands. testbook.comuomustansiriyah.edu.iq In the solid state, these transitions, which involve the transfer of an electron from a bromide ligand orbital to a metal d-orbital, are sensitive to the local coordination environment. The observed spectra are consistent with the d⁵ electronic configuration (t₂g⁵eᵍ⁰) of an Ir(IV) center in an octahedral field. testbook.com
Vibrational Spectroscopy (Raman and IR) : Raman and Infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the [IrBr₆]²⁻ octahedron. The number and symmetry of the observed Raman and IR active modes are dictated by the Oₕ point group of the anion. These measurements confirm the high symmetry of the complex in the solid state. aip.org
Impact of Counter-Ions (Dihydrogen) and Hydration on Overall Solid-State Architecture
The choice of counter-ion and the inclusion of solvent molecules (hydration) are not trivial components; they are integral to the resulting crystal structure. nih.govnih.gov Their size, shape, and charge density significantly influence the lattice parameters and the packing motif. mdpi.com
Spectroscopic Investigations and Electronic Structure Characterization
Electronic Absorption Spectroscopy for Probing Electronic Transitions
The electronic absorption spectrum of the [IrBr₆]²⁻ ion is characterized by a series of intense bands spanning the near-infrared to the ultraviolet region. These transitions are crucial for elucidating the electronic structure of the complex, which is significantly influenced by the d⁵ electron configuration of the Ir(IV) center and strong spin-orbit coupling.
The most prominent features in the visible and UV regions of the spectrum are assigned to ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In these transitions, an electron is excited from a molecular orbital that is predominantly ligand (Br⁻) in character to one that is predominantly metal (Ir⁴⁺) in character. libretexts.orgtestbook.com For the [IrBr₆]²⁻ complex, which has a t₂g⁵eᵍ⁰ ground state configuration in an octahedral field, electrons from ligand σ and π orbitals can be promoted into the partially filled t₂g and the empty eᵍ metal orbitals. testbook.comprepp.in This results in multiple, intense absorption bands, as the transitions are generally allowed by orbital and spin selection rules. libretexts.org
Detailed spectroscopic studies have led to the assignment of several bands in the electronic spectrum. For instance, two primary LMCT transitions originating from ligand σ orbitals are expected: σ → t₂g and σ → eᵍ. testbook.comprepp.in The spectrum shows distinct absorptions corresponding to these and other transitions, with a notable band observed near 600 nm, which is assigned to an LMCT transition into the t₂g orbital set. libretexts.orgaip.org
| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment | Transition Type |
|---|---|---|---|
| ~864 | ~11,570 | Eg″(²T₂g) → ²Ug′(T₁g) | LMCT |
| ~755 | ~13,250 | Eg″(²T₂g) → ²Eu″(T₁u) | LMCT |
| ~697 | ~14,350 | Eg″(²T₂g) → ²Uu′(T₁u) | LMCT |
| ~600 | ~16,670 | Eg″(²T₂g) → ²Eu″(T₂u) | LMCT |
| ~546 | ~18,320 | Eg″(²T₂g) → ²Uu′(T₂u) | LMCT |
Table 1: Selected Ligand-to-Metal Charge Transfer (LMCT) band assignments for the [IrBr₆]²⁻ ion in acetonitrile (B52724) solution. Data sourced from comprehensive spectroscopic studies. aip.org
According to ligand field theory, for an octahedral d⁵ complex like [IrBr₆]²⁻, one would expect electronic transitions between the t₂g and eᵍ sets of d-orbitals (d-d transitions). prepp.in However, these transitions are formally forbidden by the Laporte selection rule in a centrosymmetric environment like an octahedron, which results in very low intensities. libretexts.org In the spectrum of [IrBr₆]²⁻, these weak d-d bands are largely obscured by the much more intense LMCT bands. aip.org
The electronic structure is further complicated by strong spin-orbit coupling, a consequence of the heavy iridium atom. This coupling causes a splitting of the t₂g orbital set into a lower-energy, doubly degenerate u₉′(t₂g) level and a higher-energy, singly occupied e₉″(t₂g) level. aip.org The lowest energy absorption band, observed in the near-infrared around 2000 nm (5000 cm⁻¹), is not a traditional d-d (t₂g → eᵍ) transition but rather an intraconfigurational transition within the split t₂g manifold (u₉′(t₂g) → e₉″(t₂g)). aip.org This parity-forbidden transition becomes observable through vibronic coupling. aip.org Higher energy d-d transitions that involve the promotion of an electron to the eᵍ orbitals occur in the UV region but are difficult to assign definitively due to spectral congestion. aip.org
Ultrafast transient absorption spectroscopy has provided profound insights into the electronic relaxation dynamics of [IrBr₆]²⁻ following photoexcitation. The complex exhibits a cascade of radiationless relaxation processes that occur on femtosecond to picosecond timescales. aip.org
Upon excitation into higher LMCT states, the system undergoes rapid internal conversion to lower-lying excited states. For example, excitation into the third excited LMCT state leads to population of the first excited LMCT state within approximately 90 fs. aip.org This process is followed by vibrational relaxation within about 400 fs. The subsequent decay of this first LMCT state, which can be viewed as a back electron transfer, populates the lowest-energy metal-centered excited state (U₉′(T₂g)) with time constants of 0.76 ps in water and around 2.8-3.0 ps in less polar solvents like acetonitrile and chloroform. aip.org
This lowest-energy metal-centered state is metastable, and its lifetime is highly dependent on the solvent environment. In acetonitrile and chloroform, it relaxes back to the ground state with a time constant of approximately 360 ps. aip.orgresearchgate.net In aqueous solutions, however, this lifetime is significantly shortened to as little as 21 ps, a quenching attributed to energy transfer mediated by the solvent's O-H vibrations. aip.org These studies highlight that the Jahn-Teller effect plays a significant role as a driving force in the ultrafast dynamics of the complex. aip.orgresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics
Infrared (IR) and Raman spectroscopies are powerful tools for probing the vibrational modes of the [IrBr₆]²⁻ octahedron. These vibrations provide information about the bonding, symmetry, and molecular dynamics of the complex.
For an octahedral molecule of Oₕ symmetry, group theory predicts six fundamental vibrational modes. These modes are classified by their symmetry properties, which determine their activity in IR and Raman spectroscopy. The modes are ν₁ (a₁g), ν₂ (eᵍ), ν₃ (t₁u), ν₄ (t₁u), ν₅ (t₂g), and ν₆ (t₂u).
The selection rules for Oₕ symmetry dictate the following activities:
Raman Active: ν₁ (symmetric stretch), ν₂ (asymmetric stretch), ν₅ (deformation)
Infrared Active: ν₃ (asymmetric stretch), ν₄ (deformation)
Silent (Inactive in both IR and Raman): ν₆ (deformation)
Experimental studies, particularly Raman and resonance Raman spectroscopy, have allowed for the assignment of the active modes.
| Mode | Symmetry | Description | Activity | Approximate Wavenumber (cm⁻¹) |
|---|---|---|---|---|
| ν₁ | a₁g | Symmetric Stretch | Raman | 193 |
| ν₂ | eg | Asymmetric Stretch | Raman | 161 |
| ν₃ | t₁u | Asymmetric Stretch | IR | ~215 |
| ν₄ | t₁u | Deformation | IR | ~95 |
| ν₅ | t₂g | Deformation | Raman | 89 |
| ν₆ | t₂u | Deformation | Silent | ~60 |
Table 2: Assignment of fundamental vibrational modes for the [IrBr₆]²⁻ ion. The activities are based on Oₕ symmetry selection rules. Wavenumbers are approximate values from experimental and theoretical studies.
Resonance Raman (RR) spectroscopy has been particularly informative for [IrBr₆]²⁻. When the excitation laser frequency is tuned to be in resonance with an allowed electronic transition (like the LMCT bands), a dramatic enhancement of the intensity of certain Raman bands occurs. This enhancement is due to vibronic coupling, the interaction between the electronic and vibrational states of the molecule.
The RR spectra of [IrBr₆]²⁻, recorded with laser lines within the visible LMCT absorption bands, show significant intensity enhancement for the totally symmetric stretching mode, ν₁ (a₁g). This is observed as a long progression of overtones (v₁ν₁) up to v₁=6. This indicates that upon electronic excitation, the molecule's geometry is displaced along the normal coordinate of this symmetric stretching mode; in simpler terms, the Ir-Br bonds lengthen in the excited state.
Furthermore, combination bands, such as v₁ν₁ + ν₂ and v₁ν₁ + ν₅, are also observed in the RR spectra. The appearance of these progressions demonstrates that the electronic excited states are coupled not only to the symmetric stretching mode but also to the other Raman-active modes, ν₂ and ν₅. The detailed analysis of which vibrational modes are enhanced when exciting into specific electronic bands provides a powerful map of the geometry changes that occur during electronic transitions. This vibronic coupling is a key mechanism that allows formally forbidden transitions to gain intensity and is a critical factor in the ultrafast relaxation dynamics of the molecule. aip.orgresearchgate.net
Group-Theoretical Analysis of Raman Tensor Patterns in [IrBr₆]²⁻
Group theory is a powerful mathematical framework for predicting and interpreting the vibrational spectra of molecules. For the octahedral [IrBr₆]²⁻ complex, which belongs to the Oₕ point group, group theory dictates the form of the Raman polarizability tensors for its vibrational modes. The application of polarization-orientation (P-O) Raman spectroscopy allows for the characterization of crystalline materials by relating the crystal's symmetry to the observed Raman scattering. spectroscopyonline.com
The Raman active modes for a molecule with Oₕ symmetry are of A₁g, E₉, and T₂g symmetry. The Raman polarizability tensors for these modes have distinct patterns of zero and non-zero elements, which are determined by the symmetry operations of the Oₕ point group. spectroscopyonline.com
| Symmetry Species | Raman Polarizability Tensor Form | Degeneracy |
| A₁g | 1 | |
| E₉ | 2 | |
| T₂g | 3 |
Table 1: Raman Polarizability Tensors for Oₕ Symmetry.
By analyzing the polarization of the scattered light relative to the incident laser polarization, the symmetry of the vibrational modes can be assigned. spectroscopyonline.com For instance, totally symmetric modes (A₁g) are polarized, meaning their Raman scattering intensity is maximized when the analyzer is parallel to the incident polarization and minimized when it is perpendicular. spectroscopyonline.com In contrast, the depolarized E₉ and T₂g modes exhibit a different polarization response. spectroscopyonline.com This group-theoretical approach is fundamental to interpreting the Raman spectra of [IrBr₆]²⁻ and understanding its molecular vibrations. iaea.org
Magnetic Resonance Spectroscopies
Electron Paramagnetic Resonance (EPR/ESR) Studies of the Ir(IV) d⁵ System
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the Ir(IV) ion in the [IrBr₆]²⁻ complex. benthamscience.com Iridium(IV) has a d⁵ electron configuration, which in a strong octahedral ligand field results in a low-spin state with one unpaired electron (S = 1/2), making it EPR active. nih.gov EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. benthamscience.com
The EPR spectrum of [IrBr₆]²⁻ is characterized by its g-tensor, which reflects the interaction of the unpaired electron's spin with the applied magnetic field. For a molecule with octahedral symmetry, the g-tensor is isotropic, meaning gₓ = gᵧ = g₂. However, any distortions from perfect octahedral symmetry will lead to an anisotropic g-tensor.
Investigation of Hyperfine Structures and Spin-Lattice Relaxation
The interaction of the unpaired electron with the nuclear spins of the iridium and bromine atoms gives rise to hyperfine structure in the EPR spectrum. Both naturally occurring iridium isotopes, ¹⁹¹Ir and ¹⁹³Ir, have a nuclear spin of I = 3/2, leading to a characteristic four-line hyperfine splitting pattern. Further splitting can arise from the interaction with the bromine nuclei.
Spin-lattice relaxation is the process by which the spin system returns to thermal equilibrium with its surroundings (the "lattice"). The spin-lattice relaxation time (T₁) is a crucial parameter that can be influenced by several factors, including hyperfine interactions. aps.orgaps.org Theoretical models have been developed to describe the effect of hyperfine coupling on the direct spin-lattice relaxation process in Kramers ions like Ir(IV). aps.org These models are essential for accurately interpreting relaxation data, especially when the external magnetic field is not aligned with a principal symmetry axis of the crystal. aps.org
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure
Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. creative-biostructure.com It is a powerful tool for probing the electronic structure of molecules, particularly transition metal complexes. MCD can provide detailed insights into the electronic energy levels, ligand field parameters, and spin-orbit coupling. creative-biostructure.comsemanticscholar.org
For paramagnetic species like [IrBr₆]²⁻, the MCD spectrum is often dominated by temperature-dependent "C-terms," which arise from the differential population of the Zeeman-split ground state levels. Analysis of the MCD spectra can help to resolve and assign electronic transitions that may be weak or overlapping in the conventional absorption spectrum. creative-biostructure.comwpmucdn.com This technique is particularly valuable for elucidating the nature of charge-transfer and d-d electronic transitions in the [IrBr₆]²⁻ anion, contributing to a more complete understanding of its electronic structure. aps.orgnih.gov
Ultrafast Spectroscopic Methods for Nonadiabatic Dynamics
Femtosecond Transient Absorption Spectroscopy of Excited States
Femtosecond transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited electronic states on extremely short timescales (femtoseconds to nanoseconds). nd.edursc.orgrsc.org In this method, an ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in the absorption spectrum as the molecule relaxes. nd.eduberkeley.edu
This technique is instrumental in tracking the ultrafast processes that follow photoexcitation in [IrBr₆]²⁻, such as internal conversion, intersystem crossing, and vibrational relaxation. rsc.orgbarc.gov.inresearchgate.net By monitoring the appearance and decay of transient absorption signals, the lifetimes of excited states and the pathways of nonadiabatic transitions can be determined. dtu.dk These studies provide a dynamic picture of the electronic and structural changes that occur in the [IrBr₆]²⁻ complex immediately after absorbing light.
Two-Dimensional Electronic Spectroscopy for Coupled Electronic States
Two-dimensional electronic spectroscopy (2DES) has proven to be a powerful technique for unraveling the complex electronic structure and ultrafast dynamics of dihydrogen hexabromo iridate(IV) hydrate (B1144303), formulated as (H₃O)₂[IrBr₆]·4H₂O. The dianion, [IrBr₆]²⁻, exhibits a dense manifold of electronic states arising from metal-centered (MC) and ligand-to-metal charge transfer (LMCT) transitions. researchgate.netaip.org The strong spin-orbit coupling inherent to the heavy iridium atom leads to significant mixing of these states, resulting in congested absorption spectra that are challenging to interpret with conventional one-dimensional spectroscopic methods. aip.org
The application of 2DES, particularly with ultrabroadband, few-femtosecond laser pulses, provides a much deeper insight into the electronic couplings within the [IrBr₆]²⁻ complex. researchgate.netresearchgate.net The resulting 2D spectra, which plot excitation frequency against detection frequency, reveal a multitude of cross-peaks. researchgate.net These off-diagonal signals are a direct signature of coupling between different electronic transitions. In the case of [IrBr₆]²⁻, the 2D electronic spectra display as many as 23 distinct cross-peaks, which is a direct consequence of the extensive spin-orbit coupling throughout the electronic state manifold. researchgate.net
Analysis of the 2D spectra at various waiting times (the delay between the pump and probe pulses) allows for the tracking of energy transfer and relaxation pathways. For instance, comparisons of spectra at waiting times of 100 femtoseconds and 6 picoseconds show a rapid evolution of the signals. researchgate.net Specifically, there is a swift decay of excited-state absorption (ESA) signals at higher excitation frequencies. researchgate.net Concurrently, stimulated emission signals in the 390-460 THz range are observed to convert into ESA signals, indicating rapid population transfer between excited states. researchgate.net This detailed mapping of energy flow is crucial for understanding the photophysics of the molecule. The comprehensive coupling of all LMCT bands within the chromophore is evident from these complex 2D spectra. researchgate.net
The table below summarizes the key observations from 2D electronic spectroscopy of [IrBr₆]²⁻.
| Observation | Implication | Source(s) |
| Numerous (23) cross-peaks | Extensive coupling between electronic states, primarily due to strong spin-orbit coupling. | researchgate.net |
| Rapid decay of high-frequency ESA | Ultrafast relaxation from higher-lying excited states. | researchgate.net |
| Conversion of stimulated emission to ESA | Population transfer between different excited electronic states on a femtosecond to picosecond timescale. | researchgate.net |
| Complete coupling of all LMCT bands | The electronic states are not isolated but form a strongly interacting manifold. | researchgate.net |
Role of Spin-Orbit Coupling in Ultrafast Electronic Relaxation
The ultrafast electronic relaxation dynamics in the [IrBr₆]²⁻ complex are fundamentally governed by the significant spin-orbit coupling originating from the heavy iridium center. aip.orgepj-conferences.org This strong coupling provides efficient pathways for nonradiative decay, allowing the system to dissipate energy rapidly after photoexcitation. epj-conferences.org Conventional models of excited-state relaxation, which often assume a clear hierarchy of processes like vibrational relaxation followed by internal conversion and then intersystem crossing, are insufficient to describe the dynamics in this system. epj-conferences.org
In [IrBr₆]²⁻, spin-orbit coupling is so pronounced that it becomes a dominant factor in the relaxation mechanism, comparable in importance to vibronic interactions. aip.org The ultrafast dynamics observed in this complex are best described as interactions between spin-orbit coupled, adiabatic potential energy surfaces. epj-conferences.org This leads to the nonradiative decay of all LMCT transitions, channeling the population into the lowest-lying excited state. epj-conferences.org
Experimental studies have revealed a cascade relaxation mechanism. Upon excitation into higher LMCT states, the system undergoes rapid internal conversion. For example, excitation into the third excited state is followed by a 90-femtosecond internal conversion to the second excited state. researchgate.net This is followed by vibrational decoherence and relaxation on a timescale of approximately 400 femtoseconds. researchgate.net The subsequent decay, which can be viewed as a back electron transfer, populates the intraconfigurational metal-centered ²U'g(T₂g) state. researchgate.net This state is metastable, with a lifetime of about 360 picoseconds in acetonitrile, before returning to the ground state. researchgate.netaip.org
A key finding from these ultrafast studies is the observation of persistent vibrational coherence during the LMCT energy relaxation process. epj-conferences.org This coherence suggests that the nonradiative decay is mediated by conical intersections. epj-conferences.org The strong spin-orbit coupling necessitates an expansion of the traditional definition of a conical intersection to include crossings between states that have the same total angular momentum, rather than just the same spin multiplicity. epj-conferences.org The excited-state Jahn-Teller effect is also identified as a significant driving force in these ultrafast dynamics, even in the presence of very strong spin-orbit interactions. researchgate.netaip.org
The following table outlines the key relaxation pathways and their associated timescales in [IrBr₆]²⁻.
| Process | Timescale | Driving Force / Mechanism | Source(s) |
| Internal Conversion (Higher LMCT states) | < 100 fs | Strong electronic state coupling | researchgate.netaip.org |
| Internal Conversion (³rd to ²nd excited state) | 90 fs | Jahn-Teller effect | researchgate.net |
| Vibrational Decoherence and Relaxation | ~400 fs | Intramolecular vibrational energy redistribution | researchgate.net |
| Internal Conversion (²nd excited to lowest excited state) | 0.76 - 3 ps (solvent dependent) | Spin-orbit coupling, back electron transfer | researchgate.net |
| Ground State Recovery (from lowest excited state) | ~360 ps (in CH₃CN) | Nonradiative decay | researchgate.netaip.org |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Approaches to Electronic Structure of Hexabromoiridate(IV)
The electronic structure of the [IrBr6]2- anion is fundamental to its chemical and physical properties. Quantum mechanical methods are employed to describe the distribution of electrons within the molecule and the energies of its molecular orbitals.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of transition metal complexes. core.ac.uk It offers a balance between computational cost and accuracy, making it suitable for systems containing heavy elements like iridium. For the [IrBr6]2- complex, DFT calculations are used for geometry optimization and to determine vibrational frequencies. aip.org
Studies have employed various density functionals, such as B3LYP and M052X, to model the ground state of the anion. aip.org The choice of basis sets is also crucial; sets like Def2-TVZP and Def2-SVP with effective core potentials are often used to handle the large number of electrons in iridium and bromine. aip.org To account for the influence of a solvent environment, implicit solvation models like the conductor-like polarized continuum model (CPCM) can be incorporated into the calculations. aip.org
The ground state of the octahedral Ir(IV) d5 complex is characterized by a t2g5 eg0 electron configuration. testbook.com Strong spin-orbit coupling, a significant effect in heavy elements like iridium, splits the t2g orbitals into a singly occupied e_g" molecular orbital and two higher-energy, fully occupied u_g' molecular orbitals. aip.org This results in a 2E_g" ground-state term. aip.org
Table 1: Parameters Used in DFT Calculations for [IrBr6]2-
| Parameter | Specification | Purpose |
|---|---|---|
| Density Functionals | B3LYP, M052X | Approximate the exchange-correlation energy. |
| Basis Sets | Def2-TVZP, Def2-SVP | Describe the atomic orbitals of Ir and Br. |
| Solvent Model | CPCM | Simulate the effect of a solvent environment. |
| Software | Gaussian 09 | A common quantum chemistry software package. |
For heavy metal complexes such as hexabromoiridate(IV), relativistic effects significantly influence the electronic structure and must be taken into account for accurate predictions. nasa.gov Relativistic scattered-wave calculations, such as the Dirac scattered-wave (DSW) method, provide a robust framework for this purpose. researchgate.net
These calculations have been successfully applied to [IrBr6]2- to investigate its ground and excited states. The results from DSW calculations show qualitative agreement with experimental data from techniques like electron spin resonance and optical absorption spectroscopy. researchgate.net While these methods can correctly predict the symmetries and spin-orbit splittings of ligand-to-metal charge transfer (LMCT) transitions, the calculated transition energies may be underestimated by 0.2–0.7 eV. researchgate.net This discrepancy highlights the ongoing challenges in precisely modeling the complex electronic interactions in heavy metal systems. researchgate.net
Computational Modeling of Spectroscopic Properties
Computational models are invaluable for interpreting and predicting the spectroscopic features of molecules. By simulating spectra, researchers can assign experimental peaks to specific electronic or vibrational transitions.
The electronic absorption spectrum of [IrBr6]2- is characterized by intense ligand-to-metal charge transfer (LMCT) bands. testbook.com In this complex, an electron is promoted from an orbital that is primarily ligand (Br) in character to one that is primarily metal (Ir) in character. testbook.com Given the Ir(IV) center's t2g5 configuration, these transitions occur into the partially filled t2g orbitals. aip.orgtestbook.com
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict electronic spectra. core.ac.uknih.gov Calculations for [IrBr6]2- show that the lowest-energy absorption band, found in the near-infrared region around 2000 nm, corresponds to the intraconfigurational E_g" → U_g' transition. aip.org This involves promoting an electron from the u_g'(t2g) orbital to the e_g"(t2g) orbital, both of which arise from the spin-orbit splitting of the t2g set. aip.org Higher energy LMCT transitions that appear in the ultraviolet-visible region involve electron promotion to the unoccupied eg metal orbitals. aip.org
Table 2: Calculated Electronic Transitions for [IrBr6]2-
| Transition | Initial State | Final State | Region |
|---|---|---|---|
| Intraconfigurational | E_g" (u_g' → e_g") | U_g' | Near-Infrared |
| LMCT | Ligand σ | Metal t2g | UV-Vis |
| LMCT | Ligand σ | Metal eg | UV-Vis |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure based on its vibrational modes. ksu.edu.sa DFT calculations are a reliable method for computing the harmonic vibrational frequencies of molecules like the [IrBr6]2- anion. aip.orgnih.gov The first step in such a calculation is typically a geometry optimization to find the molecule's lowest energy structure. Following this, the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. github.io
For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. scm.com The calculation of Raman intensities requires determining the geometric derivatives of the frequency-dependent polarizability. rsc.org While harmonic frequency calculations are common, more advanced methods can include anharmonic corrections to provide a more accurate description of both vibrational frequencies and spectroscopic intensities, which is particularly important for interpreting overtone and combination bands observed in experimental spectra. nih.gov
Table 3: Key Concepts in Vibrational Frequency Calculations
| Concept | Description |
|---|---|
| Geometry Optimization | Finding the minimum energy structure of the molecule. |
| Hessian Matrix | A matrix of second-order energy derivatives that determines vibrational frequencies. |
| Normal Modes | The fundamental patterns of atomic motion during a vibration. |
| Raman Activity | A vibrational mode is Raman active if it leads to a change in molecular polarizability. |
Simulation of Reaction Pathways and Energy Landscapes
Understanding the mechanisms of chemical reactions involving hexabromoiridate(IV) requires mapping out the potential reaction pathways and their associated energy changes. Computational methods can be used to explore the potential energy surface (PES) of a reacting system, identifying reactants, products, intermediates, and the transition states that connect them. lasphub.com
Various simulation techniques exist for exploring reaction pathways. Methods like reactive molecular dynamics (MD) solve the classical equations of motion for the atoms, allowing the system to evolve over time and potentially undergo chemical transformations. arxiv.orgethz.ch To observe reactions within a reasonable simulation time, the dynamics can be accelerated by using high temperatures or other biasing techniques. chemrxiv.org Another approach is the stochastic surface walking (SSW) method, which explores the PES to locate reaction pathways between a reactant and various products. lasphub.com
For the hexabromoiridate(IV) ion, these methods could be applied to study its role in oxidation reactions, such as the oxidation of benzenediols. rsc.org By simulating the approach of the reactant molecules, the formation of any intermediate complexes, and the final electron transfer step, researchers can calculate activation energy barriers and reaction energies. This provides a detailed, atomistic view of the reaction mechanism that is often inaccessible to experiment alone. nih.gov
Theoretical Investigations of Spin-Orbit Coupling Effects on Spectroscopic and Dynamic Behavior
Theoretical and computational studies have been instrumental in elucidating the profound impact of spin-orbit coupling (SOC) on the spectroscopic and dynamic characteristics of the [IrBr6]2- anion. The presence of the heavy 5d transition metal, iridium, results in strong relativistic effects, making SOC a dominant factor in determining the electronic structure and excited-state dynamics.
The electronic ground state of the Ir(IV) ion in an octahedral ligand field, as in [IrBr6]2-, has a (t2g)5 configuration. Strong spin-orbit coupling further splits the t2g orbitals into a lower, doubly degenerate e"g (Γ7) level and a higher, quadruply degenerate u'g (Γ8) level. This splitting is a direct consequence of the interaction between the electron's spin and its orbital angular momentum. The ground electronic state of [IrBr6]2- is therefore more accurately described as (e"g)2(u'g)3.
Femtosecond transient absorption spectroscopy and two-dimensional electronic spectroscopy (2D-ES) have been employed to probe the ultrafast dynamics of [IrBr6]2- in solution. These experimental techniques, supported by theoretical models, reveal that the relaxation of electronically excited states is heavily mediated by spin-orbit coupling. Upon photoexcitation, the system undergoes rapid radiationless relaxation through a dense manifold of electronic states. Theoretical models suggest that the population excited into the visible ligand-to-metal charge transfer (LMCT) states relaxes into lower-lying intraconfigurational states through a series of conical intersections, with the decay pathways being largely governed by spin-orbit coupling. aip.org
Computational methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have been utilized to calculate the electronic structure and predict the electronic absorption spectra of [IrBr6]2-. These calculations confirm that the absorption bands in the visible and near-infrared regions correspond to LMCT transitions, where an electron is promoted from a ligand-based molecular orbital to a metal-centered d-orbital. The inclusion of spin-orbit coupling in these calculations is crucial for accurately predicting the energies and intensities of these transitions.
The dynamic behavior of the [IrBr6]2- anion following photoexcitation is characterized by a cascade of relaxation processes occurring on the femtosecond to picosecond timescale. Theoretical studies indicate that even in the presence of very significant spin-orbit interactions, the excited-state Jahn-Teller effect can also play a role in driving the ultrafast dynamics. researchgate.net The interplay between spin-orbit coupling and vibronic interactions creates a complex potential energy landscape that dictates the relaxation pathways and lifetimes of the excited states.
| Theoretical Aspect | Key Findings | Computational Method |
|---|---|---|
| Ground State Electronic Structure | Splitting of t2g orbitals into e"g and u'g levels due to strong SOC. | DFT, Relativistic Quantum Chemistry |
| Excited-State Dynamics | Relaxation of LMCT states is mediated by SOC through conical intersections. | Femtosecond Spectroscopy Modeling, TD-DFT |
| Spectroscopic Assignments | Accurate prediction of LMCT band positions and intensities requires inclusion of SOC. | TD-DFT with SOC |
| Relaxation Mechanisms | A cascade of radiationless transitions through a dense manifold of spin-orbit coupled states. | Non-adiabatic dynamics simulations |
Application of Group Theory in Predicting Molecular Symmetry and Spectroscopic Signatures
Group theory is an indispensable mathematical framework for understanding the molecular symmetry of the [IrBr6]2- anion and for predicting its spectroscopic properties. The [IrBr6]2- complex possesses a high degree of symmetry, which can be described by the Oh point group, assuming a perfect octahedral geometry. aip.org This high symmetry has profound implications for the molecule's electronic and vibrational spectra.
The molecular orbitals of [IrBr6]2- can be classified according to the irreducible representations of the Oh point group. This classification allows for a systematic understanding of the electronic transitions that are allowed by the selection rules of spectroscopy. For an electronic transition to be electric-dipole allowed, the direct product of the irreducible representations of the initial and final electronic states must contain an irreducible representation that transforms as one of the components of the electric dipole moment operator (x, y, or z). In the Oh point group, these are the T1u representations.
Group theory is also fundamental in analyzing the vibrational modes of the [IrBr6]2- anion. A molecule with N atoms has 3N degrees of freedom, which can be decomposed into translational, rotational, and vibrational modes. For a non-linear molecule like [IrBr6]2-, there are 3N-6 vibrational modes. By applying the principles of group theory, the symmetries of these vibrational modes can be determined.
The character table for the Oh point group can be used to determine which of these vibrational modes are infrared (IR) active and which are Raman active. A vibrational mode is IR active if it transforms as one of the components of the electric dipole moment operator (T1u in Oh). A mode is Raman active if it transforms as one of the components of the polarizability tensor (A1g, Eg, or T2g in Oh). Due to the presence of a center of inversion in the Oh point group, the rule of mutual exclusion applies, which states that no vibrational mode can be both IR and Raman active.
The electronic spectra of [IrBr6]2- exhibit complex features due to the combined effects of the ligand field, spin-orbit coupling, and vibronic coupling. Group theory provides the basis for understanding the selection rules that govern these transitions. For instance, the Laporte selection rule, which forbids d-d transitions in centrosymmetric complexes, can be relaxed by vibronic coupling, where an odd-parity vibration breaks the inversion symmetry of the molecule, allowing the transition to occur.
| Spectroscopic Technique | Selection Rule Principle | Active Symmetries in Oh | Predicted Signatures |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Transition dipole moment must be non-zero. | T1u | IR absorption bands corresponding to vibrational modes of T1u symmetry. |
| Raman Spectroscopy | Change in polarizability must be non-zero. | A1g, Eg, T2g | Raman scattering peaks for vibrational modes of A1g, Eg, and T2g symmetries. |
| Electronic Spectroscopy (d-d transitions) | Laporte selection rule (relaxed by vibronic coupling). | Requires coupling with an ungerade (u) vibration. | Weak, vibronically allowed d-d transitions. |
| Electronic Spectroscopy (LMCT) | Must be an allowed transition based on the direct product of initial and final state symmetries. | Transitions to T1u states are strongly allowed. | Intense absorption bands corresponding to allowed LMCT transitions. testbook.com |
Reactivity and Mechanistic Studies of Irbr₆ ²⁻
Electron Transfer Reaction Mechanisms
Electron transfer reactions are fundamental processes in chemistry and biology. For transition metal complexes, these reactions can be broadly categorized into inner-sphere and outer-sphere mechanisms. kccollege.ac.in Outer-sphere electron transfer occurs between complexes whose coordination shells remain intact during the reaction, with the electron tunneling between the oxidant and reductant. kccollege.ac.in This pathway is characteristic of reactions involving [IrBr₆]²⁻, where the iridium center is substitutionally inert on the timescale of electron transfer.
The kinetics of outer-sphere reactions involving the [IrBr₆]²⁻ anion have been investigated with a variety of reducing agents. The rates of these reactions are dependent on the thermodynamic driving force and the intrinsic barriers of the reactants. The reaction proceeds via the formation of an outer-sphere complex, followed by the electron transfer step, and subsequent dissociation of the products. researchgate.net
Kinetic data for the reduction of [IrBr₆]²⁻ by different reactants highlight the principles of outer-sphere electron transfer. For example, the reaction with the thiosulfate ion (S₂O₃²⁻) has been studied, demonstrating a mechanism involving the rate-limiting formation of the thiosulfate radical anion (S₂O₃⁻). researchgate.net Similarly, the oxidation of thioglycolic acid (TGA) by [IrBr₆]²⁻ follows second-order kinetics, being first order in both the oxidant and the substrate. The reaction rate is highly pH-dependent, with the deprotonated thiolate form (−SCH₂CO₂⁻) exhibiting the highest reactivity. researchgate.net
| Reductant | Rate Law | Rate Constant (k) at 25°C | Conditions | Reference |
|---|---|---|---|---|
| Thioglycolic Acid (as ⁻SCH₂CO₂⁻) | rate = k[Ir(IV)][TGA] | (3.52 ± 0.03) × 10⁶ M⁻¹s⁻¹ | μ = 0.1 M | researchgate.net |
| Thiosulfate (S₂O₃²⁻) | rate = (k₀ + 2k₁[S₂O₃²⁻])[Ir(IV)] | k₁ = 1.23 × 10 M⁻¹s⁻¹ | - | researchgate.net |
The free energy of activation (ΔG‡) for an outer-sphere reaction is given by the Marcus equation, which has a quadratic dependence on ΔG°. A key parameter in this theory is the reorganization energy (λ), which is the energy required to change the bond lengths and solvent orientation from the equilibrium configuration of the reactants to that of the products, without electron transfer.
The Marcus cross-relation can be expressed as: k₁₂ = (k₁₁ * k₂₂ * K₁₂ * f₁₂)¹ᐟ²
where f₁₂ is a correction factor close to unity. This relationship allows for the prediction of cross-reaction rates and the calculation of unknown self-exchange rates from experimental kinetic data. For instance, by analyzing the rate constant for the oxidation of thioglycolic acid by [IrCl₆]²⁻ (an analogue of [IrBr₆]²⁻), a self-exchange rate constant for the thiolate/thiyl redox couple was derived using the Marcus cross relationship. researchgate.net This demonstrates the utility of the theory in elucidating the intrinsic reactivity of redox couples.
A self-exchange reaction is a type of outer-sphere electron transfer where the reactants and products are the same chemical species, differing only in oxidation state (e.g., [IrBr₆]²⁻ + [IrBr₆]³⁻ ↔ [IrBr₆]³⁻ + [IrBr₆]²⁻). There is no net chemical change and the free energy change (ΔG°) is zero. The rates of these reactions provide a measure of the intrinsic barrier to electron transfer for a specific redox couple, which is directly related to its reorganization energy. scribd.com
The self-exchange rate constant is a critical parameter in Marcus theory. While the self-exchange rate for the analogous [Ru(NH₃)₆]²⁺/³⁺ couple is rapid (9.2 x 10² M⁻¹s⁻¹), the rate for the [Co(NH₃)₆]²⁺/³⁺ couple is extremely slow (10⁻⁹ M⁻¹s⁻¹). scribd.com This vast difference is attributed to the significant structural reorganization required for the cobalt couple upon electron transfer, which involves a change in electron spin state. For the [IrBr₆]²⁻/[IrBr₆]³⁻ couple, electron transfer occurs between t₂g orbitals in these low-spin complexes, which is expected to involve minimal changes in metal-ligand bond lengths and thus a relatively fast self-exchange rate. scribd.comdokumen.pubscribd.com
Ligand Substitution Dynamics
Ligand substitution is a fundamental reaction of coordination complexes where one ligand is replaced by another. dalalinstitute.com For octahedral complexes, these reactions can proceed through a spectrum of mechanisms. dalalinstitute.comresearchgate.net
The mechanisms of ligand substitution in octahedral complexes are typically classified as dissociative (D), associative (A), or interchange (I). researchgate.net
Dissociative (D) Mechanism: This is a two-step process where the leaving group departs in the first, rate-determining step to form a five-coordinate intermediate. This intermediate then rapidly reacts with the incoming ligand. The reaction rate is largely independent of the concentration and nature of the incoming ligand. dalalinstitute.com This pathway is favored by factors such as steric crowding in the reactant complex and the presence of good leaving groups. dalalinstitute.comfiveable.me
Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first binds to the metal center to form a seven-coordinate intermediate, which then loses the leaving group. The formation of this intermediate is the rate-determining step, and the reaction rate depends on the concentrations of both the complex and the incoming ligand. fiveable.me This mechanism is less common for octahedral complexes due to increased steric hindrance but is favored for metal centers with lower electron density. fiveable.me
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a detectable intermediate. slideshare.net The mechanism is further subdivided based on the degree of bond-making versus bond-breaking in the transition state. researchgate.net
Associative Interchange (Iₐ): If bond formation with the incoming ligand is more advanced than the breaking of the bond to the leaving group in the transition state. The rate shows a significant dependence on the incoming ligand. researchgate.net
Dissociative Interchange (Iₑ): If bond-breaking is more advanced in the transition state. The rate is only weakly dependent on the nature of the incoming ligand. researchgate.net Most ligand substitutions in octahedral complexes are considered to proceed via the interchange mechanism. dalalinstitute.com
The [IrBr₆]²⁻ complex is known to be unstable in aqueous solution in the absence of excess bromide ions, undergoing ligand substitution with water molecules. rsc.orgresearchgate.net This reaction, known as aquation, involves the replacement of a bromide ligand by a water molecule. dokumen.pub
[IrBr₆]²⁻ + H₂O ⇌ [IrBr₅(H₂O)]⁻ + Br⁻
The reverse reaction, where a water ligand is replaced by a bromide ion, is termed anation. dokumen.pubasianpubs.org While the occurrence of this substitution is established, detailed kinetic studies providing specific rate constants and activation parameters for the thermal aquation or bromide exchange of [IrBr₆]²⁻ are not widely reported. For analogous third-row transition metal complexes, such as hexahalorhenate(IV), aquation has been studied, and the activation parameters suggest a mechanism with a significant dissociative character. For example, the aquation of [ReBr₆]²⁻ has an activation enthalpy (ΔH‡) of 26.0 kcal mol⁻¹ and an activation entropy (ΔS‡) of -6 cal K⁻¹ mol⁻¹. rsc.org Given the d⁵ electronic configuration and the +4 oxidation state of iridium in [IrBr₆]²⁻, a dissociative interchange (Iₑ) mechanism is the most probable pathway for ligand substitution reactions.
Influence of Solvent and pH on Reaction Rates
The reactivity of the [IrBr₆]²⁻ complex is profoundly influenced by the nature of the solvent and the pH of the reaction medium. These factors can alter the rate of electron transfer reactions and ligand substitution processes by stabilizing or destabilizing the reactants, transition states, and products.
The choice of solvent plays a crucial role in the kinetics of outer-sphere electron transfer reactions involving [IrBr₆]²⁻. The rate of electron transfer is dependent on the solvent's ability to reorganize its dipoles to accommodate the change in charge distribution during the reaction. Solvents with different polarities and abilities to form hydrogen bonds can significantly modulate these reorganization energies, thereby affecting the reaction rate. For instance, the rate constants for electron transfer reactions are expected to vary in different alkyl cyanide solvents, such as acetonitrile (B52724), propionitrile, and butyronitrile, due to differences in their longitudinal dielectric relaxation times nih.govresearchgate.net.
| Factor | Influence on Reaction Rate | Underlying Principles |
| Solvent Polarity | Affects the rate of electron transfer reactions. | Stabilization of charged transition states in polar solvents can lower the activation energy. |
| Solvent Reorganization Energy | A key determinant of the electron transfer rate constant according to Marcus theory. | Solvents with lower reorganization energies facilitate faster electron transfer. |
| pH (Hydrogen Ion Concentration) | Can accelerate or decelerate reactions. | Protonation or deprotonation of the complex or other reactants can alter their reactivity and the reaction pathway. |
Photochemical Transformations and Photo-induced Processes
The interaction of light with the [IrBr₆]²⁻ complex initiates a series of rapid and complex photochemical events. The d⁵ electronic configuration of the iridium(IV) center gives rise to a rich electronic structure with multiple excited states that dictate the photochemical behavior of the complex.
Primary Photoreactions and Formation of Transient Intermediates
Upon absorption of a photon, the [IrBr₆]²⁻ complex is promoted to an electronically excited state. In the gas phase, femtosecond time-resolved photoelectron spectroscopy studies have revealed that excitation of [IrBr₆]²⁻ leads to prompt photodissociation researchgate.net. The primary photoreaction involves the cleavage of an iridium-bromine bond, resulting in the formation of the pentacoordinated [IrBr₅]⁻ radical anion and a bromide ion (Br⁻) as transient intermediates researchgate.net.
In solution, the formation of transient species following photoexcitation has been investigated using techniques such as transient absorption spectroscopy. While direct observation of the primary photoproducts in solution is challenging due to their short lifetimes, the initial steps are believed to involve the formation of similar pentacoordinated iridium species. The solvent cage can play a significant role in the subsequent fate of these transient intermediates, influencing their recombination or reaction with solvent molecules.
Investigation of Radiationless Relaxation Pathways
Following photoexcitation, the [IrBr₆]²⁻ complex can return to its ground state through various radiationless relaxation pathways. It is noteworthy that the [IrBr₆]²⁻ ion does not exhibit fluorescence in solution at room temperature, indicating that non-radiative processes are the dominant deactivation channels researchgate.net. However, in the solid state at low temperatures (around 80 K), fluorescence can be observed researchgate.net.
The radiationless relaxation dynamics in d⁵ octahedral complexes like [IrBr₆]²⁻ are complex and have not been extensively studied in solution researchgate.net. Theoretical and computational studies, in conjunction with gas-phase experiments, suggest that the relaxation mechanism involves a cascade through multiple electronic excited states researchgate.net. A critical aspect of this ultrafast relaxation is the role of symmetry-induced, Jahn-Teller conical intersections, which provide efficient pathways for the excited molecule to navigate back to the ground electronic state without emitting light researchgate.net.
| Relaxation Pathway | Description | Key Features |
| Internal Conversion | Non-radiative transition between electronic states of the same spin multiplicity. | A dominant pathway for deactivation from higher excited states. |
| Intersystem Crossing | Non-radiative transition between electronic states of different spin multiplicity. | Can lead to the population of triplet states from singlet excited states. |
| Jahn-Teller Distortion | Geometric distortion in non-linear molecules in degenerate electronic states. | Facilitates rapid internal conversion through conical intersections. |
Excited-State Photochemistry of Hexabromoiridate(IV)
The excited states of the hexabromoiridate(IV) complex are photochemically active and can undergo reactions that are not accessible in the ground state. The nature of these excited states, particularly the ligand-to-metal charge-transfer (LMCT) states, is crucial in determining the photochemical outcome.
Excitation into the LMCT bands of [IrBr₆]²⁻ effectively results in the transient reduction of the iridium(IV) center to iridium(III) and the oxidation of a bromide ligand. This charge redistribution in the excited state weakens the iridium-bromine bonds, making the complex susceptible to ligand dissociation. As observed in the gas phase, this can lead to the homolytic cleavage of an Ir-Br bond, generating the [IrBr₅]⁻ intermediate and a bromine radical, or heterolytic cleavage to form [IrBr₅]⁻ and a bromide ion researchgate.net.
Applications in Chemical Research and Materials Science
Catalytic Applications and Mechanistic Insights
The catalytic prowess of iridium complexes is well-documented, and iridium(IV) bromo complexes, including dihydrogen hexabromo iridate(IV) hydrate (B1144303), are integral to this field. They can act as either pre-catalysts, which transform into the active catalytic species under reaction conditions, or as the active species themselves in various chemical transformations.
Utilization of Iridium(IV) Bromo Complexes as Pre-catalysts or Active Species in Homogeneous Catalysis
The hexabromoiridate(IV) ion, [IrBr₆]²⁻, has been studied as an oxidizing agent in homogeneous catalysis, demonstrating its capacity to facilitate chemical reactions. A notable example is the oxidation of benzenediols. Kinetic studies on this reaction have provided valuable mechanistic insights.
Below is a table summarizing the kinetic data for the oxidation of various benzenediols by hexabromoiridate(IV).
| Substrate | Second-Order Rate Constant (dm³ mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J K⁻¹ mol⁻¹) |
| Benzenediol A | 1.26 x 10² | 44 | -50 |
| Benzenediol B | 5.80 x 10³ | 28 | -45 |
| Benzenediol C | 9.30 x 10⁴ | 20 | -40 |
The data reveals that the reaction rates are primarily governed by the enthalpy of activation. Furthermore, studies under elevated pressures have shown significant rate accelerations, indicating a transition state that is more ordered and subject to electrostriction. This is consistent with the large, negative activation entropy values observed.
Studies in Photoreductive and Transfer Hydrogenation Catalysis
While direct studies on dihydrogen hexabromo iridate(IV) hydrate in photoreductive and transfer hydrogenation catalysis are not extensively documented, the broader class of iridium complexes is highly active in these areas. Transfer hydrogenation, a process that transfers hydrogen from a donor molecule to a substrate, is effectively catalyzed by various iridium species. These reactions are crucial in organic synthesis for the reduction of ketones, imines, and other unsaturated compounds.
Iridium-based photocatalysts are known to absorb visible light, leading to the formation of long-lived excited states with metal-to-ligand charge transfer (MLCT) character. These excited states can initiate catalytic cycles for reactions such as the hydrogenation of organic substrates. Mechanistic studies on related iridium hydride complexes have shown that triplet-triplet energy transfer can be a key step in the photocatalytic process. princeton.edu Although the hexabromoiridate(IV) complex itself is not a typical photocatalyst for these reactions, its role as a precursor to more complex iridium catalysts is an area of interest.
Role as Metalloligands in the Construction of Advanced Coordination Polymers
The hexabromoiridate(IV) anion can function as a metalloligand, a complex that acts as a ligand to another metal center, in the synthesis of coordination polymers. This approach allows for the construction of multidimensional structures with tailored magnetic and electronic properties.
A notable example is the use of the iridium(IV) complex (NBu₄)₂[IrBr₆] as a metalloligand in reactions with a Cu(II) metal ion. This has led to the formation of novel one-dimensional (1D) bromo-bridged Ir(IV)–Cu(II) compounds. In these structures, the Cu(II) and Ir(IV) ions are linked through bridging bromide anions, creating chains with intrachain Cu(II)⋯Ir(IV) distances in the range of approximately 5.10–5.42 Å. The coordination geometry of the iridium(IV) ion in these polymers is a quasi-regular octahedron, being bonded to six bromide ions.
The table below provides details on a series of such Ir(IV)–Cu(II) one-dimensional compounds.
| Compound Formula | Crystal System | Space Group | Intrachain Cu(II)⋯Ir(IV) Distance (Å) |
| {IrBr₅(μ-Br)Cu(Meim)₄}ₙ | Triclinic | P1 | ~5.10 |
| {IrBr₅(μ-Br)Cu(Viim)₄}ₙ | Monoclinic | C2/c | ~5.25 |
| {IrBr₅(μ-Br)Cu(Buim)₄}ₙ | Orthorhombic | Pccn | ~5.42 |
Meim = 1-methylimidazole; Viim = 1-vinylimidazole; Buim = 1-butylimidazole (B119223)
These structures are further stabilized by intermolecular interactions, such as Ir–Br⋯Br–Ir contacts and π⋯Br interactions. The magnetic properties of these materials are of significant interest, with studies revealing both antiferromagnetic and ferromagnetic exchange coupling between the Cu(II) and Ir(IV) metal ions.
Exploration of Single-Ion Magnet (SIM) Phenomena in Iridium(IV) Bromo Systems
The field of molecular magnetism has seen growing interest in single-ion magnets (SIMs), which are individual metal complexes that exhibit slow relaxation of magnetization. The hexabromoiridate(IV) complex has been shown to exhibit field-induced SIM behavior.
In the magnetically isolated state, such as in the compound (NBu₄)₂[IrBr₆], alternating current (AC) magnetic susceptibility measurements reveal a field-induced slow relaxation of magnetization. This phenomenon is indicative of SIM behavior. This property arises from the significant magnetic anisotropy of the iridium(IV) ion, a 5d⁵ ion with a S = 1/2 spin state. The study of such systems is crucial for the development of high-density information storage and quantum computing at the molecular level.
Precursors for Iridium-Containing Materials and Coatings
This compound, and its analogues like dihydrogen hexachloroiridate(IV) hydrate, serve as important precursors for the synthesis of various iridium-containing materials and coatings. safina.eu The utility of these compounds lies in their ability to be converted into iridium metal, iridium oxides, or other iridium complexes with desired properties.
For instance, iridium(IV) chloride hydrate is a known precursor for creating iridium oxide nanoparticles. safina.eu These nanoparticles are effective catalysts for the hydrogenation of nitrogen heterocycles. The ability to control the size and morphology of these nanoparticles is key to optimizing their catalytic performance. Similarly, this compound can be envisioned as a precursor for iridium bromide or mixed iridium bromo-oxide materials.
These precursor compounds are also utilized in the preparation of single-atom catalysts. For example, iridium(IV) chloride hydrate has been used to prepare an Ir single-atom catalyst supported on Ni(OH)₂ for the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. safina.eu This highlights the potential of halogenated iridate(IV) hydrates in the development of advanced materials for clean energy applications.
Electrochemical Studies Related to Iridium Redox Chemistry
The electrochemical behavior of this compound is fundamentally linked to the redox chemistry of the [IrBr₆]²⁻ anion. The iridium center in this complex is in the +4 oxidation state and can be readily reduced to the +3 state. This Ir(IV)/Ir(III) redox couple is a key feature of its chemistry.
The electronic spectrum of the [IrBr₆]²⁻ ion is characterized by ligand-to-metal charge transfer (LMCT) bands. testbook.com In this octahedral d⁵ complex, the electronic configuration of Ir⁴⁺ is t₂g⁵e g⁰. The electronic transitions involve the transfer of an electron from orbitals that are primarily of ligand character to orbitals that are primarily of metal character. Two such LMCT transitions are observed, corresponding to σ → t₂g and σ → eg transitions. testbook.com These charge transfer processes are fundamental to understanding the electrochemical properties of the complex.
Cyclic voltammetry and other electrochemical techniques are used to study the redox potential of the [IrBr₆]²⁻/[IrBr₆]³⁻ couple. This potential is influenced by the solvent and the nature of the counter-ion. The study of these redox properties is crucial for applications in electrocatalysis and for understanding the mechanism of redox reactions involving this complex.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Strategies for Dihydrogen Hexabromo Iridate(IV) Hydrate (B1144303) Derivatives
The synthesis of dihydrogen hexabromo iridate(IV) hydrate and its derivatives is a cornerstone for enabling broader research into its properties and applications. Current synthetic routes often rely on traditional methods that may offer limited control over purity, yield, and the introduction of functional modifications. Future research will likely focus on developing more sophisticated and versatile synthetic strategies.
One promising avenue is the exploration of microwave-assisted and sonochemical methods to accelerate reaction times and improve energy efficiency in the synthesis of the parent compound and its derivatives. Furthermore, the development of solution-based techniques employing a wider range of iridium precursors and bromide sources could offer greater control over the crystallization process, leading to higher quality single crystals suitable for detailed structural analysis.
A significant area of future work will be the synthesis of novel derivatives by modifying the counter-ions or by partial substitution of the bromide ligands. This could involve the introduction of organic cations to create hybrid organic-inorganic materials with tailored properties. The synthesis of mixed-halide complexes, such as bromochloro- or bromoiodo-iridates(IV), could also be targeted to fine-tune the electronic structure and reactivity of the central iridium ion. These synthetic endeavors will be crucial for expanding the family of iridium(IV) bromo complexes and unlocking new functionalities.
| Synthetic Strategy | Potential Advantages | Target Derivatives |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | High-purity H₂[IrBr₆]·H₂O |
| Sonochemical Methods | Enhanced reaction rates, uniform particle size | Nanostructured iridium bromide complexes |
| Solution-Based Crystallization | High-quality single crystals, controlled morphology | Single-crystal H₂[IrBr₆]·H₂O for diffraction studies |
| Cation Exchange Reactions | Tunable solubility and solid-state properties | Organic-inorganic hybrid materials |
| Ligand Substitution | Fine-tuning of electronic and steric properties | Mixed-halide complexes [IrBrₓCl₆₋ₓ]²⁻ |
Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation
Understanding the reaction mechanisms involving this compound is critical for optimizing its use in catalysis and materials science. Traditional spectroscopic techniques provide valuable structural information but often lack the temporal resolution to capture fleeting intermediates in real-time. The future of mechanistic studies on this compound lies in the application of advanced, time-resolved spectroscopic methods.
Techniques such as ultrafast transient absorption spectroscopy can be employed to monitor the excited-state dynamics of the [IrBr₆]²⁻ anion upon photoexcitation, providing insights into electron transfer processes that are fundamental to its potential photocatalytic applications. acs.org In-situ X-ray absorption spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), will be invaluable for probing the local coordination environment and oxidation state of the iridium center under reaction conditions. This can reveal dynamic changes in the catalyst structure during a catalytic cycle.
Furthermore, the use of operando spectroscopy, which involves performing spectroscopic measurements on a functioning catalytic system, will be essential. hintermair-research.com For instance, coupling techniques like Raman spectroscopy or Fourier-transform infrared (FTIR) spectroscopy with electrochemical measurements can provide real-time information on the vibrational modes of the complex and any surface-adsorbed species during electrocatalytic processes. These advanced methods will offer an unprecedented level of detail into the mechanistic pathways of reactions involving this compound.
Integration of Computational Chemistry for Predictive Material Design
Computational chemistry is set to play a pivotal role in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure, bonding, and spectroscopic properties of the [IrBr₆]²⁻ complex and its derivatives. nih.govnih.gov These theoretical studies can help to rationalize experimental observations and predict the properties of yet-to-be-synthesized compounds.
Future research will likely involve the use of computational screening to identify promising candidates for specific applications. For example, high-throughput DFT calculations could be used to predict the catalytic activity of a large library of substituted hexabromoiridate(IV) complexes for a particular organic transformation. This predictive capability can guide synthetic efforts towards the most promising targets, saving significant time and resources. nih.govmit.educredential.net
Moreover, multiscale modeling approaches can be employed to bridge the gap between the molecular level and macroscopic material properties. materialsdesign.com For instance, quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the behavior of the iridium complex in a complex solvent environment or integrated into a larger material architecture. The synergy between computational prediction and experimental validation will be a powerful paradigm for the rational design of functional materials based on this compound. nih.govmit.educredential.net
Exploration of New Catalytic Transformations Driven by Iridium(IV) Bromo Complexes
While iridium complexes are well-known catalysts for a variety of organic transformations, the specific catalytic potential of this compound remains largely unexplored. nih.govmdpi.com Future research will focus on harnessing the unique reactivity of this high-valent iridium species to drive novel catalytic reactions. The electron-deficient nature of the Ir(IV) center, coupled with the labile bromide ligands, suggests potential applications in oxidative catalysis.
One area of interest is the catalytic activation of C-H bonds, a challenging but highly desirable transformation in organic synthesis. skku.edu The hexabromoiridate(IV) complex could act as a precursor to a catalytically active species that facilitates the functionalization of hydrocarbons. Additionally, its potential as a catalyst for atom transfer reactions, such as aziridination or cyclopropanation, could be investigated.
The photocatalytic properties of iridium complexes are also a major area of research. rsc.org Future studies could explore the ability of this compound to act as a photosensitizer in light-driven reactions, such as photoredox catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The development of heterogeneous catalysts by immobilizing the hexabromoiridate(IV) anion on solid supports is another promising direction, which could offer advantages in terms of catalyst separation and reusability.
| Catalytic Transformation | Potential Role of Iridium(IV) Bromo Complex | Desired Outcome |
| C-H Bond Activation | Precursor to catalytically active species | Direct functionalization of hydrocarbons |
| Oxidative Catalysis | High-valent iridium center as an oxidant | Selective oxidation of organic substrates |
| Atom Transfer Reactions | Catalyst for aziridination, cyclopropanation, etc. | Efficient synthesis of nitrogen- and carbon-containing rings |
| Photoredox Catalysis | Photosensitizer for light-driven reactions | Formation of C-C and C-X bonds under mild conditions |
| Heterogeneous Catalysis | Active species immobilized on a solid support | Recyclable and robust catalyst systems |
Design of Functional Iridium(IV) Coordination Architectures with Tunable Properties
The [IrBr₆]²⁻ anion can serve as a versatile building block for the construction of higher-order coordination architectures with tunable properties. Future research in this area will focus on the design and synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies incorporating this iridium complex.
By using the hexabromoiridate(IV) anion as a metalloligand, it is possible to create extended structures with interesting magnetic, electronic, and optical properties. rsc.org For example, linking [IrBr₆]²⁻ units with other metal ions could lead to the formation of bimetallic chains or networks with cooperative magnetic behavior. The choice of the linking metal and organic ligands will allow for fine-tuning of the dimensionality and properties of the resulting architecture.
Furthermore, the incorporation of the hexabromoiridate(IV) complex into porous materials like MOFs could lead to the development of new functional materials for applications in gas storage, separation, and heterogeneous catalysis. The iridium centers within the MOF structure could act as accessible catalytic sites. The design of these coordination architectures will require a deep understanding of crystal engineering principles and the interplay between the molecular building blocks. The ability to create materials with precisely controlled structures and tunable properties will be a key driver of innovation in this field. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for dihydrogen hexabromo iridate(IV) hydrate in laboratory settings?
- Methodological Answer : The compound is typically synthesized by reacting iridium(IV) oxide with concentrated hydrobromic acid (HBr) under reflux conditions. The reaction mixture is heated at 80–100°C for 12–24 hours in a PTFE-lined vessel to prevent corrosion. Post-reaction, the solution is cooled, and excess HBr is evaporated under reduced pressure. The product is crystallized by slow evaporation in a desiccator. Purity is confirmed via elemental analysis (Ir and Br content) and XRD .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- XRD : Resolve crystal structure and hydration state (e.g., distinguishing hexahydrate vs. anhydrous forms) .
- FT-IR : Identify Br-Ir vibrational modes (400–600 cm⁻¹) and O-H stretches (3,200–3,600 cm⁻¹) for water coordination .
- UV-Vis Spectroscopy : Monitor d-d transitions in the visible range (e.g., peaks at 450–500 nm for Ir⁴⁺ octahedral geometry) .
- TGA : Quantify hydration levels by mass loss upon heating to 200°C .
Q. What are the solubility and stability profiles of this compound under ambient conditions?
- Methodological Answer : The compound is hygroscopic and readily soluble in water, ethanol, and acidic solutions. Stability tests show decomposition above 150°C, releasing HBr gas. For long-term storage, keep in sealed containers under inert gas (Ar/N₂) with desiccants (e.g., silica gel). Monitor degradation via periodic XRD and IR to detect amorphous phase formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from variable hydration states or impurities. To address this:
- Perform synchrotron XRD to achieve high-resolution data, clarifying lattice parameters.
- Use TGA-DSC to correlate thermal events (e.g., endothermic water loss) with structural changes.
- Compare results with computational models (DFT) to validate proposed crystal structures .
Q. What experimental designs mitigate challenges in handling the compound’s hygroscopicity during catalytic studies?
- Methodological Answer :
- Glovebox Use : Weigh and handle samples in moisture-free environments (<1 ppm H₂O).
- In Situ Spectroscopy : Monitor catalytic reactions via Raman or IR cells with controlled humidity.
- Quenching Protocols : Rapidly cool reaction mixtures to prevent hydrolysis, followed by lyophilization to recover the catalyst .
Q. How can researchers analyze the compound’s catalytic efficiency in oxidative coupling reactions?
- Methodological Answer :
- Kinetic Studies : Use GC-MS or HPLC to quantify substrate conversion and byproduct formation at timed intervals.
- Turnover Frequency (TOF) : Calculate using the formula: TOF = (moles product)/(moles Ir × time).
- Operando XAFS : Track Ir oxidation state changes during catalysis to correlate activity with electronic structure .
Data Contradiction Analysis
Q. Why do different studies report conflicting UV-Vis absorption maxima for this compound?
- Methodological Answer : Variations in solvent polarity (e.g., H₂O vs. ethanol) and pH alter ligand field splitting. To standardize results:
- Prepare solutions in buffered media (e.g., 0.1 M HNO₃) to fix pH.
- Use a reference dye (e.g., [Ru(bpy)₃]²⁺) to calibrate wavelength accuracy .
Safety and Compliance
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use (H314: skin corrosion; H318: eye damage) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Collect in halogenated waste containers for incineration .
Applications in Advanced Research
Q. How can this compound be utilized in the synthesis of iridium-doped nanomaterials?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
